molecular formula C15H10ClNO B8756361 5-chloro-3,4-diphenylisoxazole CAS No. 63954-98-3

5-chloro-3,4-diphenylisoxazole

Cat. No.: B8756361
CAS No.: 63954-98-3
M. Wt: 255.70 g/mol
InChI Key: YYSXLVDHORZDIP-UHFFFAOYSA-N
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Description

5-chloro-3,4-diphenylisoxazole: is a heterocyclic compound that belongs to the class of oxazoles Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,4-diphenylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroacetophenone with benzaldehyde in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,4-diphenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 3,4-diphenyl-1,2-dihydro-oxazole .

Scientific Research Applications

5-chloro-3,4-diphenylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3,4-diphenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3,4-diphenylisoxazole is unique due to the presence of the chlorine atom, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

63954-98-3

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

5-chloro-3,4-diphenyl-1,2-oxazole

InChI

InChI=1S/C15H10ClNO/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H

InChI Key

YYSXLVDHORZDIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)Cl

Origin of Product

United States

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